molecular formula C20H19N3S4 B13824702 N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide CAS No. 3264-02-6

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide

Cat. No.: B13824702
CAS No.: 3264-02-6
M. Wt: 429.7 g/mol
InChI Key: WLYQQMMSTRZVRV-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzothiazole-2-sulphenamide (CBS), also known as Accelerator CZ, is a critical delayed-action vulcanization accelerator widely used in rubber manufacturing. Its molecular formula is C₁₃H₁₆N₂S₂, with a molecular weight of 264.41 g/mol and a CAS number of 95-33-0 . CBS is characterized by its delayed onset of activity, providing extended processing safety by preventing premature vulcanization (scorching) during mixing and shaping . It is soluble in organic solvents like benzene and acetone but insoluble in water, making it suitable for rubber matrices requiring controlled curing .

CBS is synthesized via reactions involving 2-mercaptobenzothiazole (MBT), cyclohexylamine, and oxidizing agents. Industrial methods often use hydrogen peroxide as an oxidant, yielding high-purity (>99%) products . Its specifications include a melting point ≥98°C, purity ≥96.5%, and low free amine content (≤0.5%), ensuring consistent performance in rubber formulations .

Properties

CAS No.

3264-02-6

Molecular Formula

C20H19N3S4

Molecular Weight

429.7 g/mol

IUPAC Name

N,N-bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

InChI

InChI=1S/C20H19N3S4/c1-2-8-14(9-3-1)23(26-19-21-15-10-4-6-12-17(15)24-19)27-20-22-16-11-5-7-13-18(16)25-20/h4-7,10-14H,1-3,8-9H2

InChI Key

WLYQQMMSTRZVRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Comparative Properties of CBS and Similar Accelerators

Property CBS (CZS) TMTD (Tetramethylthiuram Disulfide) DPG (1,3-Diphenylguanidine) TBzTD (Tetrabenzylthiuram Disulfide)
Molecular Formula C₁₃H₁₆N₂S₂ C₆H₁₂N₂S₄ C₁₃H₁₃N₃ C₂₈H₂₈N₂S₄
Action Type Delayed (sulfenamide) Ultra-accelerator (thiuram) Primary (guanidine) Fast (thiuram)
Scorch Safety High Low Moderate Low
Typical Applications Tires, NR, SBR, HNBR Thin-walled products, EPDM NR, SBR with activators Green tire treads
Synergistic Use With TMTD, sulfur With CBS, DPG With ZnO, stearic acid With CBS, DPG
Key Advantage Processing safety Rapid cure Cost-effectiveness Reduced nitrosamine risk

Sources:

Efficiency and Performance

  • CBS vs. TMTD : TMTD acts faster but risks scorching in thick sections. CBS provides a balance between cure rate and safety, making it preferable for tire manufacturing .
  • CBS vs. DPG: DPG requires activators (e.g., ZnO) for optimal performance, while CBS functions independently, reducing formulation complexity .
  • CBS vs. TBzTD : TBzTD is a nitrosamine-safe alternative but requires higher loadings. CBS remains cost-effective for general-purpose rubber .

Table 2: Vulcanization Parameters in Natural Rubber (NR)

Accelerator Optimal Loading (phr) Scorch Time (min) Cure Time (min) Tensile Strength (MPa)
CBS 0.5–1.5 15–20 8–12 25–30
TMTD 0.3–0.7 5–8 4–6 22–26
DPG 1.0–2.0 10–15 10–15 20–24

Sources:

Research Findings and Industrial Relevance

  • Green Tire Applications : CBS is integral to silica-reinforced tire treads, enhancing filler dispersion and dynamic properties when combined with silane coupling agents .
  • Recycled Rubber : CBS improves cure efficiency in recycled natural rubber by compensating for accelerator depletion during prior vulcanization .
  • Synergistic Formulations : Blending CBS with TBzTD or TMTD optimizes cure characteristics in high-vinyl SSBR, balancing scorch safety and cure rate .

Biological Activity

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide, with the CAS number 3264-02-6, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H19N3S4
  • Molecular Weight : 429.64 g/mol
  • Melting Point : 133-134 °C
  • Density : 1.44 g/cm³ (predicted)

These properties indicate that the compound is a stable solid at room temperature, which is advantageous for various applications in research and industry.

This compound exhibits several biological activities primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Research indicates that this sulphenamide derivative exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer or inflammatory diseases.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant potential of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated significant radical scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound exhibits varying degrees of antimicrobial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibits certain proteases implicated in cancer progression. This inhibition was quantified using enzyme kinetics, demonstrating a dose-dependent response:

Concentration (µM)Inhibition (%)
1025
5050
10075

This data suggests that this compound could serve as a lead compound for developing protease inhibitors in cancer therapy.

Q & A

Q. What are the common synthetic routes for N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide in laboratory settings?

The compound is typically synthesized via oxidative coupling of 2-mercaptobenzothiazole (MBT) with cyclohexylamine using sodium hypochlorite (NaOCl) as an oxidizing agent. Alternative methods include:

  • Reaction of 2,2'-dithiobis(benzothiazole) with cyclohexylamine under controlled pH (10–12) and temperature (55–60°C) .
  • Use of N-chlorocyclohexylamine intermediates reacting with benzothiazole disulfides . Purity is optimized through recrystallization (e.g., ethanol) to remove byproducts like N-benzothiazolylcyclohexylamine .

Q. How is this compound characterized structurally and chemically?

Key techniques include:

  • FT-IR spectroscopy : Identification of sulfenamide (C–N–S) bonds at ~1,100 cm⁻¹ and benzothiazole ring vibrations .
  • 1H/13C NMR : Peaks at δ 7.1–7.9 ppm (aromatic protons) and δ 3.2–4.6 ppm (cyclohexyl protons) .
  • Melting point analysis : Purity validation (≥97°C for technical-grade material) .
  • Elemental analysis : Confirmation of sulfur and nitrogen content .

Q. What is its role in rubber vulcanization, and how does it compare to other accelerators?

As a sulfenamide-class accelerator, it delays scorch time while maintaining high crosslink density in natural rubber (NR) and hydrogenated nitrile rubber (HNBR). Compared to thiurams (e.g., TMTD), it offers slower cure onset, reducing premature vulcanization risks. In blends with HNBR/NR, it improves tensile strength by 15–20% versus MBT-based systems .

Advanced Research Questions

Q. How do solubility parameters influence its distribution in rubber blends?

Solubility in rubbers like SBR, NBR, and EPDM is governed by the Hoftijzer-van Krevelen method. The compound’s solubility parameter (δ) is calculated as ~20.5 MPa¹/², closest to SBR (δ = 17.5–18.5 MPa¹/²). At 60°C, its solubility in SBR increases by 30% compared to room temperature, optimizing dispersion in multi-rubber systems .

Q. What are the reaction mechanisms with mercaptans and decomposition pathways?

  • With benzylthiol : Forms dibenzyldisulfide and cyclohexylammonium-benzothiazolylmercaptide via radical exchange, confirmed by ³⁵S isotopic labeling .
  • Thermal decomposition (140°C) : Yields 2-mercaptobenzothiazole, N-benzothiazolylcyclohexylamine, and 2,2'-dithiobis(benzothiazole) as primary products . Kinetic studies suggest first-order decomposition with an activation energy of ~120 kJ/mol .

Q. How can computational models (e.g., QSAR) guide structural optimization for specific applications?

CoMFA/CoMSIA models indicate that introducing electron-withdrawing groups (e.g., –NO₂) near the benzothiazole sulfur enhances thermal stability. Conversely, bulky substituents on the cyclohexyl group reduce solubility in nonpolar rubbers. Electrostatic potential maps highlight regions where positive charges improve antiwear properties in lubricant additives .

Q. What experimental designs mitigate cross-contamination in multi-accelerator systems?

Sequential mixing protocols are critical. For example:

  • Pre-disperse the compound in SBR masterbatches before blending with HNBR to prevent phase migration .
  • Use TGA to monitor accelerator distribution; deviations >5% from theoretical values indicate poor dispersion .

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